(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol
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Overview
Description
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol is an organic compound with a unique structure that combines a quinoline ring with a chiral alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline ring, which can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis.
Chiral Center Introduction:
Alcohol Formation: The final step involves the reduction of a suitable precursor to form the alcohol group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (e.g., HNO3/H2SO4) or halogenating agents (e.g., Br2, Cl2).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro or halogenated quinoline derivatives.
Scientific Research Applications
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the chiral alcohol group may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline ring structure but differ in their functional groups and biological activities.
Chiral Alcohols: Compounds like ®-2-butanol and (S)-2-butanol have similar chiral centers but lack the quinoline ring.
Uniqueness: (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol is unique due to its combination of a chiral alcohol and a quinoline ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-methyl-3-quinolin-7-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)7-11-4-5-12-3-2-6-14-13(12)8-11/h2-6,8,10,15H,7,9H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSCFFYSFQQQEO-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=CC=N2)C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=CC=N2)C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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